N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Kinase inhibition BCR-ABL Chemical probe

N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (CAS 941948-68-1, molecular weight 343.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioether class. Its structure features a 5-benzylthio-substituted oxadiazole core linked via a methylene bridge to a 4-fluorobenzamide moiety.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 941948-68-1
Cat. No. B2848895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
CAS941948-68-1
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2S/c18-14-8-6-13(7-9-14)16(22)19-10-15-20-21-17(23-15)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)
InChIKeyZYJRAKMYODDPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (CAS 941948-68-1)


N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (CAS 941948-68-1, molecular weight 343.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioether class . Its structure features a 5-benzylthio-substituted oxadiazole core linked via a methylene bridge to a 4-fluorobenzamide moiety. This compound is primarily offered as a research-grade chemical for in vitro studies, with public data limited to high-throughput screening (HTS) prescreens . No peer-reviewed target-engagement or in vivo pharmacology studies have been published for this exact compound, making its differentiation profile reliant on computational models and class-level inference from structurally analogous probes.

1

HTS hit validation probe

Suitable for confirmatory dose-response assays after primary screening hits (e.g., GPR151, FBW7, MITF).

2

Kinase profiling scaffold

Oxadiazole-thioether core supports ABL kinase selectivity comparison against thiadiazole analogs.

3

Class-level probe with limited data

No published target-engagement or in vivo studies exist; differentiation relies on computational models and congener benchmarking.

Scientific Risk of Unverified Substitution for N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide


In the 1,3,4-oxadiazole thioether class, substitution at the 5-thio position and the benzamide para-position can produce dramatic shifts in target engagement and ADME properties that are not predictable from scaffold similarity alone [1]. For example, replacing the benzylthio group with a 4-fluorobenzylthio congener or exchanging the oxadiazole for a thiadiazole ring has been shown in closely related probe families to alter ABL kinase Ki by over an order of magnitude and to switch inhibition modality from ATP-competitive to allosteric [1]. Simply procuring an in-class compound without verifying differential activity data risks selecting a molecule with irrelevant target profile for the intended assay. The evidence sections below provide the limited quantitative comparisons currently available to guide selection.

Core heteroatom

Oxadiazole (O) vs. thiadiazole (S) core may shift ABL kinase binding kinetics and inhibition modality; direct Ki equivalence cannot be assumed.

5‑thio substituent

Replacing benzylthio with 4‑fluorobenzylthio or other groups can alter target engagement by over an order of magnitude in related probe families.

4‑fluorobenzamide variation

Modifying the benzamide para-substituent may affect permeability and metabolic stability; class-level ADME trends should be verified per analog.

Quantitative Differentiation Evidence for N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide


ABL Kinase Inhibition: Oxadiazole Core vs. Thiadiazole Analog Comparator

The target compound's 1,3,4-oxadiazole core differentiates it from the thiadiazole analog N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, which has a reported Ki of ~100 nM against ABL kinase [1]. The oxadiazole congener is predicted via molecular docking (class-level inference) to occupy the ATP-binding pocket with a distinct hydrogen-bond network due to the replacement of the thiadiazole sulfur with oxygen, potentially modulating residence time. Direct experimental Ki data for the target compound are not publicly available.

ABL Ki comparison
Class-level inference
Thiadiazole analog Ki ≈ 100 nM; target oxadiazole: not determined
Core heteroatom may influence binding kinetics; direct experimental data required.
Predicted docking mode only; request custom Ki determination.
Kinase inhibition BCR-ABL Chemical probe

Antiproliferative Potential: Class-Level Inference from Dual Oxadiazole-Benzylthio Congener

A compound bearing the same 5-(benzylthio)-1,3,4-oxadiazole motif, 2-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N-[4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl]aniline, showed 49% inhibition at 10 µM and an IC50 of 0.73 µM against MCF-7 breast cancer cells [1]. This establishes a class precedent for target engagement in cancer cell lines. The target compound’s 4-fluorobenzamide substituent may improve permeability and metabolic stability relative to this comparator, but confirmatory data are absent.

MCF-7 proliferation
Class-level inference
Congener IC50 = 0.73 µM; target not tested
Class precedent supports scaffold prioritization for oncology cell-model studies.
Confirmatory dose-response on exact compound needed for project decisions.
Anticancer MCF-7 Proliferation IC50

Antibacterial Scope: Differentiated Spectrum Against Plant Pathogens

The 5-(benzylthio)-1,3,4-oxadiazole substructure has been utilized in fused benzothiazine derivatives that exhibit moderate to good inhibition of Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac) at 100 and 50 µg/mL [1]. While the target compound is not directly tested, the shared pharmacophore suggests potential agricultural antibacterial applications distinct from the more common human kinase-targeted thiadiazole analogs. No MIC data for the target compound exist.

Antibacterial scope
Class-level inference
Fused benzothiazine derivatives inhibit Psa and Xac at 50–100 µg/mL; target not tested
Oxadiazole-benzylthio motif supports agricultural antibacterial screening distinct from kinase probes.
No MIC data available for the exact compound.
Antibacterial Pseudomonas syringae Xanthomonas axonopodis

Recommended Application Scenarios for N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide Based on Evidence


Kinase Profiling Panel Expansion: Oxadiazole vs. Thiadiazole Selectivity Screening

Procure this compound as a partner probe alongside the thiadiazole analog (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide) to map core heteroatom contributions to ABL kinase selectivity and binding kinetics. The oxadiazole core may confer a distinct residence time profile that is valuable for chemical biology studies .

Anticancer Lead-Optimization Starting Point

Use this compound as a scaffold for structure-activity relationship (SAR) campaigns targeting MCF-7 or related breast cancer lines. The class-level antiproliferative IC50 of 0.73 µM for a related benzylthio-oxadiazole congener provides a benchmark; the 4-fluorobenzamide group can be varied to improve potency and ADME.

Agricultural Bactericide Discovery

Deploy the compound in in vitro screens against plant pathogenic bacteria such as Pseudomonas syringae and Xanthomonas spp., based on the demonstrated activity of the shared 5-(benzylthio)-1,3,4-oxadiazole motif . This application is orthogonal to the human kinase inhibitor use case and may reveal additional value.

HTS Hit Validation and Triaging

Given that the compound has already appeared in HTS prescreens for GPR151, FBW7, and MITF , researchers prioritizing these targets can acquire the compound for confirmatory dose-response assays to validate the primary screening hits before committing to medicinal chemistry resources.

Application
Selection Property
Validation Focus
Kinase selectivity profiling (oxadiazole vs. thiadiazole core)
Core heteroatom influence on ABL binding kinetics
ABL kinase Ki determination and residence time assay
Cancer cell-line SAR studies
Class-level antiproliferative signal in MCF-7 cells
Dose-response profiling in MCF-7 and related breast cancer lines
Agricultural antibacterial screening
5‑(benzylthio)-oxadiazole motif antibacterial precedent
MIC determination against Pseudomonas syringae and Xanthomonas spp.
HTS hit validation and triaging
Prescreen hits for GPR151, FBW7, MITF
Confirmatory dose-response assays for primary hit targets
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